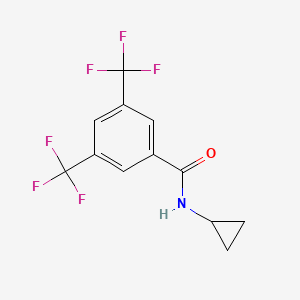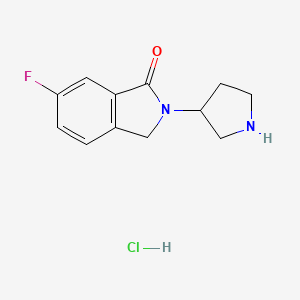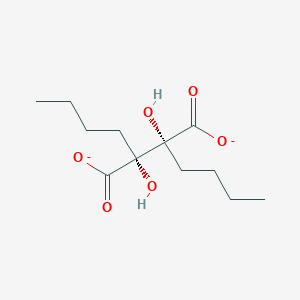
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane typically involves the bromination of 5-isopropoxyphenyl(methyl)sulfane. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfane group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products such as (3-azido-5-isopropoxyphenyl)(methyl)sulfane or (3-thiocyanato-5-isopropoxyphenyl)(methyl)sulfane.
Oxidation Reactions: Products such as (3-bromo-5-isopropoxyphenyl)(methyl)sulfoxide or (3-bromo-5-isopropoxyphenyl)(methyl)sulfone.
Reduction Reactions: Products such as 5-isopropoxyphenyl(methyl)sulfane or 3-bromo-5-isopropoxyphenylthiol.
Applications De Recherche Scientifique
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane depends on its specific application
Propriétés
Formule moléculaire |
C10H13BrOS |
|---|---|
Poids moléculaire |
261.18 g/mol |
Nom IUPAC |
1-bromo-3-methylsulfanyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7H,1-3H3 |
Clé InChI |
CJURJMLJGPQJAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)








![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
